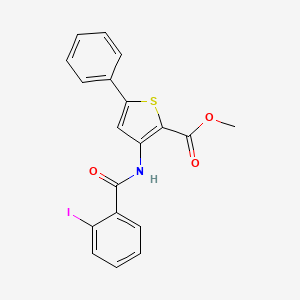

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

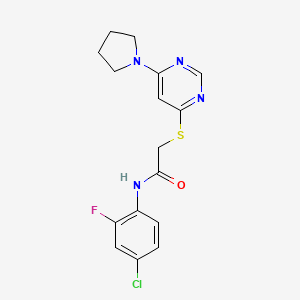

“Methyl 3-(2-iodobenzamido)benzoate” is a chemical compound with the molecular formula C15H12INO3 . Another similar compound is “5-(2-iodobenzamido)-3-methylthiophene-2-carboxylic acid” with the molecular formula C13H10INO3S .

Synthesis Analysis

There is a report on the synthesis of a class of tetrahydrobenzothiophene derivatives . The synthesis began with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which were obtained via a reaction between cyclohexanones and ethyl cyanoacetate .Molecular Structure Analysis

The molecular weight of “Methyl 3-(2-iodobenzamido)benzoate” is 381.17 . For “5-(2-iodobenzamido)-3-methylthiophene-2-carboxylic acid”, the molecular weight is 387.2 .Chemical Reactions Analysis

There is a report on the synthesis of a class of tetrahydrobenzothiophene derivatives . The synthesis began with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which were obtained via a reaction between cyclohexanones and ethyl cyanoacetate .Physical And Chemical Properties Analysis

The molecular weight of “Methyl 3-(2-iodobenzamido)benzoate” is 381.17 . For “5-(2-iodobenzamido)-3-methylthiophene-2-carboxylic acid”, the molecular weight is 387.2 .Aplicaciones Científicas De Investigación

Catalytic Applications

- Rhodium(II)-Mediated Reactions : The use of thiobenzoylketene S,N-acetals in the presence of Rh(II) acetate demonstrates the synthesis of various substituted thiophenes, highlighting the potential of similar thiophene derivatives in catalytic applications (Song & Kim, 2002).

Synthesis of Heterocyclic Compounds

- Palladium Iodide Catalyzed Synthesis : Divergent pathways in the oxidative carbonylation of 2-alkynylbenzamides demonstrate the versatility of related thiophene compounds in synthesizing functionalized heterocycles (Mancuso et al., 2014).

- Triazine-Thiophene Conjugates : Synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates showcases the potential of thiophene derivatives in creating compounds with potential biological activity (Krinochkin et al., 2021).

Material Science and Organic Electronics

- Photochromic and Fluorescence Switching : The study on oxidized thiophene derivatives reveals their potential in developing materials with photochromic and fluorescence switching properties, useful in optical and electronic applications (Taguchi et al., 2011).

Organic Synthesis Intermediates

- Crystal Structure Analysis : Investigations into the crystal structure and computational study of methyl-3-aminothiophene-2-carboxylate highlight its role as a key intermediate in various synthesis processes, including those related to medicine, dyes, and pesticides (Tao et al., 2020).

Propiedades

IUPAC Name |

methyl 3-[(2-iodobenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14INO3S/c1-24-19(23)17-15(11-16(25-17)12-7-3-2-4-8-12)21-18(22)13-9-5-6-10-14(13)20/h2-11H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCOSRJCMSJAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2636443.png)

![3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid](/img/structure/B2636444.png)

![7-(4-fluorophenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2636454.png)

![3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide](/img/structure/B2636456.png)

![2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2636457.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-propoxybenzylidene)acetohydrazide](/img/structure/B2636458.png)

![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)

![4-chloro-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2636466.png)